molecular formula C10H14<br>CH3C6H4CH(CH3)2<br>C10H14 B1678584 p-Cymene CAS No. 99-87-6

p-Cymene

Cat. No. B1678584
CAS RN: 99-87-6
M. Wt: 134.22 g/mol
InChI Key: HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Description

p-Cymene is a naturally occurring aromatic organic compound. It is classified as an alkylbenzene related to monocyclic monoterpenes . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group . p-Cymene is insoluble in water, but miscible with organic solvents . It is abundant in several essential oils, notably the oils of cumin and thyme .


Synthesis Analysis

p-Cymene production has been demonstrated through the integration of biosynthesis and heterogeneous catalysis . On the biological side, limonene and 1,8-cineole production were performed through the mevalonate pathway . The most promising strategy would be to target 1,8-cineole, the higher titer and lower toxicity bio-derived precursor with subsequent catalytic conversion to p-Cymene .


Molecular Structure Analysis

The molecular formula of p-Cymene is C10H14 . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group .


Chemical Reactions Analysis

p-Cymene has been used to study oxidation reactions under various conditions to synthesize highly valuable intermediates and building blocks . It has also been used in the production of p-cymene through the integration of biosynthesis and heterogeneous catalysis .


Physical And Chemical Properties Analysis

p-Cymene has a molecular weight of 134.22, a boiling point of 177.1°C, a log P (octanol-water) of 4.1, a water solubility of 23.4 mg/L, and a vapor pressure of 1.46 mm Hg .

Scientific Research Applications

Antimicrobial Properties

p-Cymene, a monoterpene found in over 100 plant species, is known for its wide range of biological activities including antimicrobial effects. Studies have focused on its potential as an antimicrobial agent due to the increasing need for new substances to treat communicable diseases and the rising issue of antimicrobial resistance. p-Cymene has been a major constituent in traditional medicines used for their antimicrobial properties. However, further research is needed to establish definitive recommendations for its use in human healthcare and biomedical applications, particularly for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).

Metabolic and Stress Responses in Microorganisms

Research on the bacterium Burkholderia xenovorans LB400 reveals that p-cymene can influence microbial metabolism and stress responses. LB400 can grow on p-cymene as a sole carbon and energy source, suggesting active p-cymene and p-cumate catabolic pathways. Exposure to p-cymene activated stress responses in LB400 and reduced biofilm formation, indicating that p-cymene might be significant in controlling microbial growth and biofilm-related issues (Agulló et al., 2017).

Oxidative Stress and Inflammation Modulation

A study exploring the molecular effects of p-cymene on macrophages found that it can modulate oxidative stress and inflammation, which are key processes in the progression of diseases like atherosclerosis. p-Cymene exposure led to changes in gene expression related to inflammation and antioxidant activity, suggesting its potential role in influencing cellular oxidative states and inflammatory responses (Wu et al., 2019).

Pharmacological Properties

p-Cymene is known for its pharmacological properties, including antioxidant, anti-inflammatory, antiparasitic, antidiabetic, antiviral, antitumor, antibacterial, and antifungal activities. It also acts as an analgesic, antinociceptive, immunomodulatory, vasorelaxant, and neuroprotective agent. Its anticancer effects involve mechanisms such as inhibition of apoptosis and cell cycle arrest. Despite these findings, more in-depth in vivo studies are needed to validate the safety and beneficial effects of p-cymene in human healthcare and industrial applications as a potential source for drug discovery (Balahbib et al., 2021).

Antioxidant Potential

p-Cymene has been evaluated for its antioxidant potential in the hippocampus of mice. Studies have shown that p-cymene can significantly decrease lipid peroxidation and nitrite content, and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. These findings suggest that p-cymene may act as a neuroprotective agent and could be beneficial in treating diseases where oxidative stress plays a crucial role (Oliveira et al., 2015).

Anti-Inflammatory and Immunomodulatory Effects

In studies related to acute lung injury, p-cymene was found to attenuate inflammation by reducing pro-inflammatory cytokines, lung water gain, and inflammatory cell infiltration. It also inhibited key signaling pathways involved in inflammation, indicating its potential as an anti-inflammatory agent (Xie et al., 2012).

Safety And Hazards

p-Cymene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may be fatal if swallowed and enters airways . It is toxic if inhaled and is suspected of damaging fertility or the unborn child .

Future Directions

The future direction of p-Cymene research could involve the high-efficiency production of a target biobased molecule using an integration of biology and chemistry . This could be achieved by targeting 1,8-cineole, the higher titer and lower toxicity bio-derived precursor with subsequent catalytic conversion to p-Cymene .

properties

IUPAC Name

1-methyl-4-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3
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InChI Key

HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)C
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Molecular Formula

C10H14, Array
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DSSTOX Substance ID

DTXSID3026645
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Molecular Weight

134.22 g/mol
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Physical Description

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon
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Boiling Point

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C
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Flash Point

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c.
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Solubility

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855
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Vapor Density

4.62 (Air = 1), Relative vapor density (air = 1): 4.62
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Vapor Pressure

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200
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Mechanism of Action

The objective of this study was to test the hypothesis that p-cymene can attenuate acute lung injury induced by lipopolysaccharide (LPS) in vivo. In the mouse model of LPS-induced acute lung injury, intraperitoneal preconditioning with p-cymene resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-1beta and IL-6), lung water gain, inflammatory cell infiltration, lung tissue myeloperoxidase activity. In addition, p-cymene blocked the phosphorylation of IkBalpha protein and mitogen-activated protein kinases (MAPK) signaling pathway activation. Histopathologic examination of lung tissue indicated that p-cymene treatment markedly decreased focal thickening, congestion, pulmonary edema, and inflammatory cells infiltration. The results showed that p-cymene had a protective effect on LPS-induced ALI in mice., The present study was designed to investigate the effects of p-cymene on lipopolysaccharide (LPS)-induced inflammatory cytokine production both in vitro and in vivo. The production of tumor necrosis factor-a (TNF-a), interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells and C57BL/6 mice was evaluated by sandwich ELISA. Meanwhile, the mRNA levels of cytokine genes were examined in vitro by semiquantitative RT-PCR. In a further study, we analyzed the activation of nuclear factor-kB (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways by western blotting. We found that p-cymene significantly regulated TNF-alpha, IL-1beta, and IL-6 production in LPS-stimulated RAW 264.7 cells. Furthermore, the levels of relative mRNAs were also found to be downregulated. In in vivo trail, p-cymene markedly suppressed the production of TNF-a and IL-1beta and increased IL-10 secretion. We also found that p-cymene inhibited LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IkBalpha. These results suggest that p-cymene may have a potential anti-inflammatory action on cytokine production by blocking NF-kB and MAPK signaling pathways.
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Product Name

p-CYMENE

Color/Form

Colorless transparent liquid

CAS RN

99-87-6, 4939-75-7
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cymene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CYMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C
Record name P-CYMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name P-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cymene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CYMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To mixture of ethylenediamine (525 mmol, 31.6 g, 35.2 ml), anhydrous FeCl3 (0,964 mmol, 0.16 g) and sodium (145 mmol, 3.34 g) was heated to about 50° C. under N2. After sodium dissolution had started, as evidenced by hydrogen evolution and formation of a dark solution, α-limonene (742 mmol, 101 g, 120 ml), certified as derived from biomass (obtained from Sigma-Aldrich (St. Louis, Mo.), was added dropwise into the mixture and the mixture heated to 100° C. The mixture was heated at 100° C. for 8 h. The mixture was then cooled down and diluted with water (300 ml) and extracted two times with dichloro methane (DCM) (300 ml). The organic layers were dried over magnesium sulfate and concentrated using a rotary evaporator obtaining the crude para-cymene product. Yield: 99% (purity 99%)
Quantity
35.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
99%

Synthesis routes and methods III

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

High density fuel candidates have been synthesized in up to 90% yield from β-pinene, a renewable strained bicyclic compound derived from wood and plant sources. These novel synthesis are based on heterogeneous acidic catalysts (also referred to as heteropolyacidic catalysts) including Montmorillonite-K10 and Nafion® NR-50 which promote selective isomerization and dimerization of pinenes under moderate conditions (100° C., atmospheric pressure). Montmorillonite clays have been used as catalysts for number of organic reactions and offer several advantages over classical acids. For example, the strong acidity, non-corrosive properties, mild reaction conditions, high yields, selectivity, low cost, and the ease of setting and working-up. The mesoporous Montmorillonite clays, which are dioctahedral phyllosilicates, are composed of hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2.nH2O, with an octahedral layer (AlO6 units) sandwiched between two tetrahedral layers (SiO4 units). Potassium, iron, and other cations are common substitutes. These clays typically have a surface area of 220-270 m2/g. Montmorillonite-K10 is a strong Bronsted and Lewis acidic catalyst shown to be a highly active catalyst for dimerization but is also active in the ring opening of β-pinene followed by dehydrogenation to produce p-cymene. This limited the yield of dimer to about 75%. Nafion catalysis was capable of producing dimers in up to 90% yield but was less active than the acidic clay. Amberlyst-15, a common industrial catalyst had very poor activity and conversion even at 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
bicyclic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
pinenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
33(Al,Mg)2(Si4O10)(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Cymene
Reactant of Route 2
p-Cymene
Reactant of Route 3
p-Cymene
Reactant of Route 4
p-Cymene
Reactant of Route 5
p-Cymene
Reactant of Route 6
Reactant of Route 6
p-Cymene

Citations

For This Compound
64,500
Citations
A Marchese, CR Arciola, R Barbieri, AS Silva… - Materials, 2017 - mdpi.com
… The anti-inflammatory activity of p-cymene at least partly justifies its antinociceptive activity, … p-cymene and metal p-cymene complexes such as rutenium (II)- and osmium (II)-p-cymene …
Number of citations: 263 www.mdpi.com
A Balahbib, N El Omari, NEL Hachlafi, F Lakhdar… - Food and Chemical …, 2021 - Elsevier
… The p-cymene has also been reported to act as an analgesic… pharmacological properties of the p-cymene molecule, providing … and beneficial effects of the p-cymene molecule in human …
Number of citations: 76 www.sciencedirect.com
TM de Oliveira, RBF de Carvalho… - Pharmaceutical …, 2015 - Taylor & Francis
… Results: The results of treatment with p-cymene were a … The results showed that at all tested doses, p-cymene produces … of this study shows that p-cymene has an antioxidant potential in …
Number of citations: 135 www.tandfonline.com
S Kordali, A Cakir, H Ozer, R Cakmakci, M Kesdek… - Bioresource …, 2008 - Elsevier
… , carvacrol, thymol and p-cymene and their activity are often attributed … carvacrol, thymol and p-cymene were also tested for … p-Cymene showed weak antifungal activity against Fusarium …
Number of citations: 708 www.sciencedirect.com
J Vajs, I Steiner, A Brozovic, A Pevec… - Journal of Inorganic …, 2015 - Elsevier
… let to react with [RuCl 2 (p-cymene)] 2 in the presence of … (p-cymene)ruthenium(II) complexes, [RuCl(p-cymene)(ArNNNAr)] … p-cymene complex of ruthenium [RuCl 2 (η 6 -p-cymene)] 2 in …
Number of citations: 31 www.sciencedirect.com
JSS Quintans, PP Menezes, MRV Santos… - Phytomedicine, 2013 - Elsevier
… , we used p-cymene/β-cyclodextrin (β-CD) complex and p-cymene isolated to … p-cymene or p-cymene/β-CD mice after oral administration produced antinociceptive effect, but p-cymene/β…
Number of citations: 167 www.sciencedirect.com
DM Roberge, D Buhl, JPM Niederer… - Applied Catalysis A …, 2001 - Elsevier
… The goal of this work is to convert CST to p-cymene in high yields over Pd based catalysts. The CST used in this work originates from a Kraft paper mill located in La Tuque (Canada) …
Number of citations: 102 www.sciencedirect.com
MA Martín-Luengo, M Yates, MJM Domingo… - Applied Catalysis B …, 2008 - Elsevier
… Highly selective limonene conversions to p-cymene in short … The conversion and selectivity of limonene to p-cymene … of limonene and selectivity to p-cymene (used as an intermediate in …
Number of citations: 120 www.sciencedirect.com
LR Bonjardim, ES Cunha, AG Guimarães… - … für Naturforschung C, 2012 - degruyter.com
… Therefore the purpose of the present study was to evaluate the specific effects of p-cymene … p-cymene. Firstly, behavioural screening was carried out to verify the inffuence of p-cymene […
Number of citations: 90 www.degruyter.com
CF Bagamboula, M Uyttendaele, J Debevere - Food microbiology, 2004 - Elsevier
… The antimicrobial effect of basil and thyme essential oil and its major constituents thymol, p-cymene, estragol, linalool, and carvacrol was determined using the agar well diffusion assay. …
Number of citations: 030 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.